molecular formula C11H16ClNO B1324631 Isochroman-1-ylmethyl-methyl-amine hydrochloride CAS No. 31231-58-0

Isochroman-1-ylmethyl-methyl-amine hydrochloride

Cat. No.: B1324631
CAS No.: 31231-58-0
M. Wt: 213.7 g/mol
InChI Key: RNWDINNLLMCYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isochroman-1-ylmethyl-methyl-amine hydrochloride is a tertiary amine hydrochloride salt characterized by an isochroman (benzopyran) moiety linked to a methyl-methyl-amine group. While specific pharmacological data for this compound are absent in the provided references, its structural features suggest relevance in medicinal chemistry, particularly in designing CNS-active agents or enzyme inhibitors. Synthesis methods for analogous compounds, such as Mannich bases involving aminomethylation of ketones, may apply to its preparation .

Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11;/h2-5,11-12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWDINNLLMCYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C2=CC=CC=C2CCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50638094
Record name 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50638094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31231-58-0
Record name NSC131372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50638094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of Isochroman-1-ylmethyl-methyl-amine hydrochloride typically involves:

  • Construction of the isochroman ring system or use of preformed isochroman derivatives.
  • Introduction of the methylamine group at the 1-position of the isochroman ring.
  • Conversion to the hydrochloride salt for isolation and purification.

The process is generally multi-step and requires careful control of reaction conditions to optimize yield and purity.

Stepwise Synthetic Route

Step 1: Formation of Isochroman Core

  • Isochroman (3,4-dihydro-1H-2-benzopyran) is either synthesized or sourced commercially.
  • Substitutions on the isochroman ring can affect reactivity; for example, methyl or fluoro substituents at certain positions influence the yield of subsequent amination reactions.

Step 2: Introduction of the Methylamine Group

  • The key step involves the nucleophilic substitution or reductive amination at the 1-position of the isochroman ring.
  • Reductive amination is often employed, where an aldehyde intermediate (isochroman-1-carboxaldehyde) reacts with methylamine under reducing conditions.
  • Catalysts such as hydrogenation catalysts (e.g., Pd/C) and reducing agents like lithium aluminum hydride or hydrogen gas under pressure are used to facilitate this transformation.

Step 3: Formation of Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step improves compound stability, crystallinity, and ease of handling.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes Reference
Isochroman synthesis or procurement Commercial or synthetic routes Substituent effects on ring reactivity
Reductive amination Methylamine, hydrogenation catalyst (e.g., Pd/C), hydrogen gas, temperature 50-80°C, pressure 1-5 MPa Reaction time 2-5 hours; molar ratio methylamine:aldehyde ~1:1
Salt formation HCl in suitable solvent (e.g., ethanol or ether) Yields crystalline hydrochloride salt

Purification Techniques

  • Chromatography: Used to separate the desired amine from side products and unreacted starting materials.
  • Fractional Distillation: Employed especially in related amine syntheses to achieve high purity, often under atmospheric pressure with multiple theoretical plates for effective separation.
  • Crystallization: The hydrochloride salt is often recrystallized from solvents like ethanol or isopropanol to enhance purity and remove residual impurities.

Research Findings on Preparation

  • The presence of substituents on the isochroman ring influences the efficiency of the amination step. For example, 6-fluoro substitution maintains good reactivity, whereas 6-methoxy substitution inhibits the reaction.
  • Reductive amination under hydrogen pressure with catalysts and controlled temperature yields high selectivity and molar yields of the target amine.
  • Purification by fractional distillation and crystallization ensures removal of minor impurities such as dimethylamine, trimethylamine, and water, achieving purities above 99%.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Temperature 50-80 °C Optimal for reductive amination
Hydrogen Pressure 1-5 MPa Ensures efficient reduction
Molar Ratio (Methylamine: Aldehyde) ~1:1 Balances conversion and selectivity
Catalyst Pd/C or similar Facilitates hydrogenation
Reaction Time 2-5 hours Sufficient for completion
Purification Chromatography, fractional distillation, crystallization Achieves high purity (>99%)
Final Product Form Hydrochloride salt Enhances stability and handling

Chemical Reactions Analysis

Isochroman-1-ylmethyl-methyl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the methyl-amine group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: The reactions typically require specific solvents, such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), and may be catalyzed by acids or bases depending on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Isochroman-1-ylmethyl-methyl-amine hydrochloride is primarily investigated for its therapeutic potential in treating neurological and psychiatric disorders. The compound is part of a broader class of isochroman derivatives that have shown promise in addressing various conditions affecting the central nervous system (CNS).

Therapeutic Uses

Recent studies have highlighted the efficacy of isochroman derivatives, including this compound, in treating:

  • Movement Disorders : Potential applications in conditions such as Parkinson's disease.
  • Epilepsy : Investigated for anticonvulsant properties.
  • Depression and Bipolar Disorder : Shown to influence mood regulation.
  • Schizophrenia and Obsessive-Compulsive Disorder : Under research for psychostimulatory effects.
  • Cognitive Impairments : Possible benefits in cognitive enhancement and neuroprotection.

A patent describes the use of these compounds for treating various CNS disorders, emphasizing their role in managing symptoms like anxiety, agitation, and sleep disturbances associated with neurological diseases .

Organic Synthesis

This compound also plays a significant role as an intermediate in organic synthesis, particularly in the production of complex molecules.

Synthesis of Pharmaceuticals

The compound can be utilized to synthesize various pharmaceutical agents due to its structural characteristics, which allow for modifications that enhance biological activity. It serves as a precursor for developing new drugs targeting specific receptors within the CNS .

Chemical Reactions

Research indicates that isochroman derivatives can participate in several chemical reactions, including:

  • C-H Functionalization : The ability to methylate complex molecules selectively has been demonstrated, facilitating the late-stage modification of drug candidates .
  • Oxidative Methylation : This method allows for the introduction of methyl groups into bioactive compounds without extensive synthetic routes, expediting drug development processes .

Case Studies and Research Findings

Several studies have documented the pharmacological evaluation of isochroman compounds, showcasing their potential therapeutic benefits:

StudyFocusFindings
Estacio et al. (2011)Dopamine Receptor InteractionIsochroman derivatives showed selective binding to D1-like receptors, indicating potential for treating dopamine-related disorders .
Patent WO2019028165A1CNS DisordersDescribes various isochroman compounds effective against multiple psychiatric conditions .
Late-stage Methylation StudyDrug DevelopmentDemonstrated efficient incorporation of methyl groups into complex structures using isochroman derivatives .

Mechanism of Action

The mechanism of action of Isochroman-1-ylmethyl-methyl-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can affect various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride
  • Structural Differences: The target compound features an isochroman ring, whereas the compared compound has a cyclohexanone-derived Mannich base with a phenyl group. The amine group in the target compound is tertiary (methyl-methyl-amine), while the compared compound contains a quaternary ammonium salt.
  • Synthetic Routes: Both compounds likely involve aminomethylation (Mannich reaction). However, the target compound’s synthesis may require regioselective attachment of the isochroman moiety, contrasting with the cyclohexanone derivatization seen in the compared compound .
Amitriptyline Hydrochloride
  • Functional Comparison :
    • Amitriptyline, a tricyclic antidepressant, shares the hydrochloride salt form with the target compound, enhancing water solubility.
    • Analytical methods like RP-HPLC (Table 6: Accuracy data for amitriptyline hydrochloride) could be adapted for the target compound, though its larger hydrophobic isochroman group may necessitate mobile phase optimization .

  • Stability :
    • Amitriptyline exhibits 24-hour solution stability under validated conditions (Table 8). Similar testing would be required for the target compound, as its stability remains uncharacterized .

Methylamine Hydrochloride
  • First Aid Measures :
    • Both compounds require standard protocols for inhalation, skin contact, and ingestion (e.g., rinsing with water, medical consultation) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Solubility Stability Data Analytical Method (RP-HPLC)
Isochroman-1-ylmethyl-methyl-amine HCl Not reported Not reported Requires optimization
(+)-(1R)-1-{[...] Chloride Organic solvents Stable during synthesis Not applicable
Amitriptyline HCl High (aqueous) 24-hour solution stability Validated (98–102% accuracy)
Methylamine HCl Water, ethanol Hygroscopic Not reported

Biological Activity

Isochroman-1-ylmethyl-methyl-amine hydrochloride, also known as 1-(isochroman-3-yl)-N-methylmethanamine hydrochloride, is a chemical compound with a unique bicyclic structure that combines an isochroman moiety with an N-methylmethanamine functional group. This compound has garnered interest for its potential biological activities, although comprehensive research on its mechanisms and effects is still limited.

  • Molecular Formula : C11H15ClN2O
  • Molecular Weight : Approximately 213.70 g/mol
  • Purity : Typically ranges from 95% to 97% in solid form.

The isochroman structure contributes to its biological activity, potentially influencing interactions with various biological targets.

Preliminary Studies and Biological Activity

Preliminary studies suggest that isochroman derivatives may exhibit significant biological activities, including:

  • Antiproliferative Effects : Some analogs have shown potential in inhibiting cancer cell growth.
  • Topoisomerase Inhibition : Similar compounds have been evaluated for their ability to inhibit topoisomerase I (Top1), a crucial enzyme in DNA replication and repair.

Table 1: Comparison of Biological Activities of Isochroman Derivatives

Compound NameActivity TypeIC50 (μM)
1-(isochroman-3-yl)-N-methylmethanamineAntiproliferativeNot yet determined
3-Methoxy-N-methylmethanamineTop1 Inhibition0.01
N-MethylisocinnamylaminePotential psychoactiveVaries

While specific studies on the mechanism of action for this compound are lacking, insights can be drawn from related compounds. The presence of the N-methyl group may enhance its ability to penetrate cellular membranes, facilitating interactions with intracellular targets.

Case Studies

There are currently no published case studies specifically focused on this compound. However, related compounds have been explored in various contexts:

  • Topoisomerase I Inhibitors : Research has shown that certain isochroman derivatives can effectively inhibit Top1, leading to increased DNA cleavage and potential anticancer effects. For instance, studies indicate that modifications to the aromatic ring can significantly enhance antiproliferative activity against various cancer cell lines .
  • Acetylcholinesterase Inhibition : Compounds structurally similar to isochroman derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which plays a vital role in neurodegenerative diseases like Alzheimer's .

Q & A

Q. What synthetic routes are recommended for Isochroman-1-ylmethyl-methyl-amine hydrochloride, and how can reaction parameters be optimized for yield?

  • Methodological Answer : Synthetic routes often involve amine alkylation or reductive amination, followed by hydrochloride salt formation. For example, retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models like Pistachio and Reaxys) can predict feasible pathways . Key parameters include temperature (typically 0–80°C for amination), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of precursors. Post-synthesis, recrystallization in ethanol/HCl ensures purity. Reaction monitoring via TLC or LC-MS is critical to optimize intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer-methanol (70:30) at 1 mL/min flow rate. UV detection at 207–210 nm ensures sensitivity .
  • NMR : 1^1H and 13^13C NMR in DMSO-d6 confirm structural integrity (e.g., methylamine protons at δ 2.3–2.7 ppm).
  • Mass Spectrometry : ESI-MS in positive mode validates molecular ion peaks (e.g., [M+H]+^+ for the free base and [M+Cl]^- for the hydrochloride).
    Method validation requires linearity (R2^2 > 0.999), recovery (98–102%), and precision (RSD < 2%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles during synthesis?

  • Methodological Answer : Impurity identification involves spiking experiments with reference standards (e.g., EP-certified impurities like N-methyl-4-phenyltetrahydronaphthalen-1-amine hydrochloride analogs) and comparative HPLC retention times . For chiral impurities, chiral columns (e.g., Chiralpak AD-H) or enantiomer-specific NMR shifts (e.g., using Mosher’s reagent) are employed. Quantitative analysis via area normalization or external calibration ensures compliance with ICH Q3A/B thresholds (e.g., ≤0.15% for unknown impurities) .

Q. What strategies enhance scalability of this compound synthesis while maintaining purity?

  • Methodological Answer :
  • Continuous Flow Reactors : Enable precise control of residence time and temperature, reducing side reactions (e.g., over-alkylation) .
  • Automated Quench Systems : Terminate reactions at optimal conversion points to minimize degradation.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring . Scale-up studies (mg to kg) require DOE (Design of Experiments) to identify critical parameters (e.g., mixing efficiency, heat transfer).

Q. How do structural modifications influence the biological activity of Isochroman-1-ylmethyl-methyl-amine derivatives?

  • Methodological Answer :
  • SAR Studies : Replace the methylamine group with ethyl or cyclopropyl analogs to assess receptor binding (e.g., via radioligand assays).
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with targets like GPCRs or monoamine transporters.
  • In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead compounds .

Methodological Design Questions

Q. What steps validate a new HPLC method for quantifying this compound in complex matrices?

  • Methodological Answer :

Linearity : Prepare 5–7 concentrations (e.g., 1–50 µg/mL) and calculate R2^2 (acceptance: ≥0.995).

Accuracy : Spike recovery at 80%, 100%, 120% levels; target recovery 95–105% .

Precision : Intra-day and inter-day RSD ≤ 2% for retention time and peak area.

Specificity : Demonstrate baseline separation from degradation products (e.g., acid/hydrolysis forced degradation).

Robustness : Vary column temperature (±5°C) and mobile phase ratio (±2%) to assess method resilience .

Q. How can computational models predict synthetic pathways for Isochroman-1-ylmethyl-methyl-amine derivatives?

  • Methodological Answer :
  • Retrosynthesis Tools : Use AI platforms (e.g., ASKCOS or IBM RXN) trained on databases like Reaxys to propose routes. Input the target structure to generate precursor scoring and feasible reactions .
  • Quantum Chemistry : DFT calculations (e.g., Gaussian 16) optimize transition states for key steps (e.g., amine alkylation energy barriers).
  • Success Metrics : Plausibility scores (>0.5) and literature precedents (e.g., similar reactions in PubChem) validate predictions .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste (EPA/DOT guidelines) .
  • Storage : Keep in airtight containers with desiccants (humidity <30%) at 2–8°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.